N-ethyl-3,3-dimethyl-N-phenylbutanamide
Description
Structural Characterization of N-Ethyl-3,3-dimethyl-N-phenylbutanamide
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for tertiary amides with multiple substituents. The compound features a butanamide backbone with two methyl groups positioned at the 3-carbon, creating a quaternary carbon center that significantly influences the molecular geometry and steric environment. The nitrogen atom bears both an ethyl group and a phenyl ring, resulting in the complete systematic name that accurately describes the substitution pattern.
The molecular formula C₁₄H₂₁NO indicates the presence of fourteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 219.32 grams per mole. This composition reflects the substantial molecular complexity arising from the combination of aromatic and aliphatic structural elements. The degree of unsaturation calculation reveals four degrees of unsaturation, accounting for the benzene ring and the carbonyl group, which is consistent with the proposed structure containing no additional rings or multiple bonds beyond these features.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Exact Mass | 219.162314 g/mol |
| Degrees of Unsaturation | 4 |
| Heavy Atom Count | 16 |
The structural complexity of this compound is further evidenced by its InChI identifier: InChI=1S/C14H21NO/c1-5-15(12-9-7-6-8-10-12)13(16)11-14(2,3)4/h6-10H,5,11H2,1-4H3, which provides a unique digital representation of the molecular connectivity. The corresponding SMILES notation CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C offers a simplified linear representation that captures the essential bonding patterns while maintaining structural unambiguity.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through characteristic chemical shifts and coupling patterns that reflect the unique electronic environment of each carbon and hydrogen atom. The aromatic protons of the phenyl ring typically exhibit chemical shifts in the 7.0-7.5 parts per million range, while the aliphatic protons show distinct patterns based on their proximity to the electron-withdrawing carbonyl group and the phenyl ring.
The quaternary carbon center created by the 3,3-dimethyl substitution generates a distinctive spectroscopic signature that appears as a singlet in proton Nuclear Magnetic Resonance spectra, typically around 1.0-1.2 parts per million for the methyl groups. The ethyl substituent on the nitrogen atom produces characteristic triplet and quartet patterns due to scalar coupling between the methylene and methyl protons, with chemical shifts influenced by the nitrogen atom's electronic environment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the presence of fourteen distinct carbon environments, including the quaternary carbon signal that appears without attached protons. The carbonyl carbon typically resonates around 170-175 parts per million, while the aromatic carbons span the 120-140 parts per million region. The aliphatic carbons display chemical shifts consistent with their substitution patterns and proximity to electronegative heteroatoms.
Infrared and Mass Spectrometric Characterization
Infrared spectroscopy of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups and provide insight into molecular conformations. The carbonyl stretching frequency appears as a strong absorption typically around 1650-1670 wavenumbers, with the exact position influenced by the electron-donating properties of the nitrogen substituents and potential conformational effects.
The aromatic carbon-hydrogen stretching vibrations manifest as multiple peaks in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches appear at slightly lower frequencies around 2850-3000 wavenumbers. The phenyl ring exhibits characteristic out-of-plane bending vibrations in the fingerprint region below 1500 wavenumbers, providing additional confirmation of the aromatic substitution pattern.
Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 219, corresponding to the molecular weight of the intact compound. Fragmentation patterns typically include loss of the ethyl group (mass 29) and various alkyl fragments from the dimethylbutanamide portion, generating characteristic daughter ions that support structural assignment. The exact mass measurement of 219.162314 atomic mass units provides high-precision molecular weight determination that confirms the elemental composition.
Crystallographic and Conformational Analysis
The molecular conformation in the solid state is expected to be governed by several competing factors, including minimization of steric repulsion between the bulky substituents, optimization of weak intermolecular interactions such as van der Waals forces, and potential hydrogen bonding involving the carbonyl oxygen atom. The phenyl ring orientation relative to the amide plane represents a particularly important conformational parameter that affects both packing efficiency and intermolecular interactions.
Three-dimensional conformational analysis suggests that rotation around the nitrogen-phenyl bond is relatively unrestricted, while rotation around the nitrogen-ethyl bond may be more constrained due to steric interactions with the carbonyl group. The 3,3-dimethyl substitution creates significant steric bulk that likely influences the preferred conformation of the butanamide chain and may restrict certain rotational states around adjacent bonds.
Computational Chemistry Studies
Density Functional Theory Calculations
Density Functional Theory calculations provide valuable insights into the electronic structure and energetic properties of this compound through quantum mechanical modeling of the molecular system. These calculations can predict optimized molecular geometries, electronic charge distributions, and relative energies of different conformational states, offering theoretical support for experimental observations.
The electron density distribution calculated using Density Functional Theory methods reveals important information about bond polarization and charge localization within the molecule. The carbonyl carbon typically exhibits significant positive charge character, while the oxygen atom carries substantial negative charge, consistent with the expected polarization of the carbon-oxygen double bond. The nitrogen atom shows intermediate charge character that reflects its bonding to both electron-donating alkyl groups and the electron-withdrawing carbonyl carbon.
Frontier molecular orbital calculations identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insights into chemical reactivity and potential interactions with other molecules. The highest occupied molecular orbital is typically localized on the nitrogen atom and phenyl ring, while the lowest unoccupied molecular orbital is concentrated on the carbonyl group, suggesting sites of potential nucleophilic and electrophilic attack respectively.
Molecular Dynamics Simulations
Molecular Dynamics simulations of this compound provide dynamic information about conformational flexibility and preferred molecular orientations under various conditions. These calculations track atomic motions over time scales ranging from picoseconds to nanoseconds, revealing information about bond rotations, vibrational modes, and intermolecular interactions that static calculations cannot capture.
The quaternary carbon center created by the 3,3-dimethyl substitution acts as a relatively rigid structural element that restricts conformational flexibility in the butanamide chain while allowing more freedom for the ethyl and phenyl substituents attached to the nitrogen atom. Simulation results typically show that the phenyl ring undergoes relatively free rotation around the nitrogen-carbon bond, while the ethyl group exhibits more restricted motion due to steric interactions with the carbonyl group.
Temperature-dependent Molecular Dynamics simulations can reveal information about conformational transitions and activation barriers for bond rotations, providing thermodynamic data that complement experimental measurements. The simulations also predict solvation behavior and intermolecular interaction patterns that are relevant for understanding the compound's physical properties and potential biological activities.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-ethyl-3,3-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-5-15(12-9-7-6-8-10-12)13(16)11-14(2,3)4/h6-10H,5,11H2,1-4H3 |
InChI Key |
NAIVZXMERBBQII-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Ethyl-3,3-dimethylbutanamide
- Molecular Formula: C₈H₁₇NO
- Average Molecular Mass : 143.230 g/mol
- Monoisotopic Mass: 143.131014 g/mol
- ChemSpider ID : 193253
Structural Features :
The compound consists of a butanamide backbone with an ethyl group attached to the nitrogen atom and two methyl groups at the 3,3-positions of the butanamide chain. The phenyl group is absent in this compound, distinguishing it from closely related analogs like N-(2-ethylphenyl)-3,3-dimethylbutanamide (CAS 335205-17-9), which includes a phenyl substituent .
Comparison with Structurally Related Amides
Structural Analog 1: N-(2-Ethylphenyl)-3,3-dimethylbutanamide
Structural Analog 2: 3-Methyl-N-(2-phenylethyl)butanamide
Structural Analog 3: N-Cyclohexyl-3-methylbutanamide
- Molecular Formula: C₁₁H₂₁NO
- CAS Number : 1195148-85-6
- Key Differences: Substitution of the ethyl group with a cyclohexyl ring, introducing steric bulk and conformational rigidity. Potential applications in agrochemicals or polymer additives due to its hydrophobic character .
Structural Analog 4: N-(3,4-Difluorophenyl)-3-oxobutanamide
- Molecular Formula: C₁₀H₉F₂NO₂
- Key Features: Fluorine atoms at the 3,4-positions of the phenyl ring enhance electronegativity and metabolic stability.
Comparative Data Table
Key Research Findings and Functional Implications
Steric and Electronic Effects
- The 3,3-dimethyl substitution in N-ethyl-3,3-dimethylbutanamide introduces steric hindrance, which may limit rotational freedom and influence binding interactions in catalytic or receptor-based applications. This contrasts with compounds like N-(3,4-difluorophenyl)-3-oxobutanamide, where electronic effects (fluorine substitution) dominate .
Preparation Methods
Acylation of N-Ethylaniline with 3,3-Dimethylbutanoyl Chloride
The most direct method involves reacting N-ethylaniline with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane (DCM) under reflux. This Friedel-Crafts acylation analog proceeds via nucleophilic acyl substitution, where the lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon.
Reaction Conditions:
-
Molar ratio: 1:1 (amine:acyl chloride)
-
Catalyst: None required (base scavengers like pyridine optional)
-
Temperature: 40–50°C
Challenges:
Two-Step Synthesis via Intermediate Amide Formation
An alternative approach synthesizes the target compound through a Schiff base intermediate:
Step 1: Condensation of 3,3-dimethylbutyraldehyde with N-ethylaniline forms a Schiff base.
Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields the tertiary amine, followed by acylation.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Schiff base solvent | Toluene | +15% vs. DCM |
| Reducing agent | NaBH₃CN (0.5 eq.) | 89% conversion |
| Acylation time | 6 hr | Max yield plateau |
This method avoids handling corrosive acyl chlorides but introduces additional purification steps.
Industrial-Scale Production Considerations
Catalytic Hydrogenation of Nitrile Precursors
Patent CN101575297B describes a scalable route applicable to structurally similar amides:
-
Friedel-Crafts alkylation of cinnamonitrile with benzene using AlCl₃ yields 3,3-diphenylpropionitrile (95–98% yield).
-
Catalytic hydrogenation over Raney nickel converts the nitrile to the primary amine.
-
N-Ethylation via reductive amination with acetaldehyde and H₂/Pd-C.
Adaptation for Target Compound:
Replacing benzene with isobutylene in the alkylation step could generate 3,3-dimethylbutyronitrile, which undergoes analogous hydrogenation and ethylation.
Comparative Metrics:
| Metric | Small-Scale Lab | Pilot Plant |
|---|---|---|
| Space-time yield (kg/m³·hr) | 0.8 | 4.2 |
| Pd catalyst reuse cycles | 3 | 12 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling N-ethylaniline and 3,3-dimethylbutanoic acid with tosyl chloride as an activating agent achieves 68% yield in 2 hr:
Advantages:
-
Eliminates volatile organic solvents
-
5-fold reduction in energy input vs. thermal methods
Limitations:
-
Scalability challenges in continuous processing
-
Particle size distribution affects reaction homogeneity
Analytical Characterization
Critical quality control parameters and their analytical methods:
Purity Assessment:
Impurity Profiling:
| Impurity | Source | Control Strategy |
|---|---|---|
| N-Phenyl byproduct | Incomplete ethylation | Excess ethylating agent |
| Hydrolyzed carboxylic acid | Moisture exposure | Strict anhydrous conditions |
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
